molecular formula C15H10N2O B100654 4,5-Diphenyl-2H-imidazol-2-one CAS No. 18054-62-1

4,5-Diphenyl-2H-imidazol-2-one

Katalognummer: B100654
CAS-Nummer: 18054-62-1
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: OTLLZASEKLGFMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Diphenyl-2H-imidazol-2-one (CAS 18054-62-1) is a versatile heterocyclic building block of significant interest in synthetic organic chemistry, medicinal chemistry, and materials science . Its imidazolone core structure serves as a privileged scaffold for the design and synthesis of novel compounds with complex functionality. In pharmaceutical research, substituted imidazole derivatives are extensively investigated for their diverse biological activities . The compound serves as a key precursor in multi-component reactions for generating tetra-substituted imidazoles, which are valuable scaffolds in drug discovery efforts . These derivatives show promise in the development of agents with potential anti-tubercular activity, as well as antimicrobial and antioxidant properties . Furthermore, its structural features make it a valuable intermediate for creating organic materials with specific electronic properties . The compound can be analyzed using reverse-phase (RP) HPLC methods, making it suitable for pharmacokinetics research and impurity isolation in preparative separation . 4,5-Diphenyl-2H-imidazol-2-one is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

18054-62-1

Molekularformel

C15H10N2O

Molekulargewicht

234.25 g/mol

IUPAC-Name

4,5-diphenylimidazol-2-one

InChI

InChI=1S/C15H10N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H

InChI-Schlüssel

OTLLZASEKLGFMH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=O)N=C2C3=CC=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=O)N=C2C3=CC=CC=C3

Andere CAS-Nummern

18054-62-1

Synonyme

4,5-diphenyl-2H-imidazol-2-one

Herkunft des Produkts

United States

Foundational & Exploratory

4,5-Diphenyl-2H-imidazol-2-one basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Basic Properties of 4,5-Diphenyl-2H-imidazol-2-one

Authored by: A Senior Application Scientist

Foreword: The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs.[1] Its unique electronic properties and hydrogen bonding capabilities make it a privileged scaffold in drug design. This guide focuses on a specific, highly versatile derivative: 4,5-Diphenyl-2H-imidazol-2-one. We will dissect its fundamental chemical and physical properties, synthesis, reactivity, and analytical profile to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Molecular Profile and Physicochemical Properties

4,5-Diphenyl-2H-imidazol-2-one, also known as 4,5-diphenylimidazolin-2-one, is a stable heterocyclic compound featuring a central five-membered imidazole ring flanked by two phenyl groups and containing a carbonyl function.[2] This arrangement confers a rigid, sterically defined structure that is foundational to its utility as a synthetic scaffold.

PropertyValueSource
IUPAC Name 4,5-diphenylimidazol-2-one[3]
Synonyms 4,5-Diphenyl-1,3-dihydroimidazol-2-one[2]
CAS Number 18054-62-1[3]
Molecular Formula C₁₅H₁₀N₂O[3]
Molecular Weight 234.25 g/mol [3]
Appearance White to off-white solid/powderGeneral Observation
Melting Point >300 °CCommercial Data
InChI Key OTLLZASEKLGFMH-UHFFFAOYSA-N[3]
Basicity and Tautomerism

The basicity of 4,5-Diphenyl-2H-imidazol-2-one is a nuanced property. The imidazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N-1) and a pyridine-like nitrogen (N-3). In the imidazol-2-one form, both nitrogens are adjacent to the electron-withdrawing carbonyl group, which significantly reduces their basicity compared to a simple imidazole.

A critical aspect of its chemistry is keto-enol tautomerism. The molecule exists in equilibrium between the amide (keto) form and the aromatic alcohol (enol) form, 2-hydroxy-4,5-diphenylimidazole.[4][5] While the keto form is generally more stable in simple carbonyl compounds, factors like aromaticity and hydrogen bonding can stabilize the enol tautomer.[6][7] In the case of this molecule, the enol form gains the stability of a fully aromatic imidazole ring, making this equilibrium highly relevant to its reactivity.

Caption: Keto-enol tautomerism of 4,5-Diphenyl-2H-imidazol-2-one.

Synthesis and Purification

The most common and reliable synthesis of the 4,5-diphenylimidazole core involves the condensation of benzil or its precursor, benzoin.[8][9] A robust method for preparing 4,5-Diphenyl-2H-imidazol-2-one is the reaction of benzoin with urea.

Experimental Protocol: Synthesis from Benzoin and Urea

This protocol details a two-step, one-pot synthesis that proceeds through the oxidation of benzoin to benzil, followed by condensation with urea.

Step 1: Oxidation of Benzoin to Benzil

  • To a solution of benzoin (1 equivalent) in glacial acetic acid, add nitric acid (2.5 equivalents) dropwise with stirring.

  • Heat the reaction mixture on a water bath at 70-80°C for 1.5-2 hours. The evolution of reddish-brown nitrogen dioxide fumes will be observed.

  • Pour the hot reaction mixture into a beaker of ice-cold water.

  • Filter the precipitated yellow solid (benzil), wash thoroughly with water until the washings are neutral to litmus paper, and dry.

Step 2: Condensation with Urea

  • In a round-bottom flask, combine the dried benzil (1 equivalent), urea (1.5 equivalents), and powdered potassium hydroxide (0.5 equivalents) in ethanol.

  • Reflux the mixture with stirring for 2-3 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to a pH of ~6.

  • Filter the resulting white precipitate, wash with cold water, and dry.

Self-Validation (Purification & Characterization):

  • Purification: The crude product should be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain a pure, crystalline solid.

  • Validation: The success of the synthesis is confirmed by:

    • Melting Point Determination: A sharp melting point above 300°C indicates high purity.

    • Spectroscopic Analysis (NMR, IR): Comparison of the obtained spectra with reference data confirms the chemical structure.

SynthesisWorkflow Reactants Benzoin + Urea Step1 Step 1: Oxidation (e.g., Nitric Acid in Acetic Acid) Reactants->Step1 Intermediate Benzil (Intermediate) Step1->Intermediate Step2 Step 2: Condensation (e.g., KOH in Ethanol, Reflux) Intermediate->Step2 CrudeProduct Crude Product Step2->CrudeProduct Purification Purification (Recrystallization from Ethanol) CrudeProduct->Purification FinalProduct Pure 4,5-Diphenyl-2H-imidazol-2-one Purification->FinalProduct

Caption: General workflow for the synthesis of 4,5-Diphenyl-2H-imidazol-2-one.

Core Reactivity

The reactivity of 4,5-Diphenyl-2H-imidazol-2-one is primarily centered around the N-H bonds of the imidazole ring. These protons are weakly acidic and can be removed by a suitable base, allowing for subsequent functionalization.

N-Alkylation: The most significant reaction is N-alkylation.[10][11] Deprotonation of one or both N-H groups with a strong base (e.g., sodium hydride) followed by the addition of an alkyl halide leads to the formation of N-substituted or N,N'-disubstituted derivatives. This reaction is fundamental for generating libraries of compounds for drug discovery, as it allows for the introduction of diverse chemical moieties to modulate physicochemical and pharmacological properties.[12][13]

Reactivity Start 4,5-Diphenyl-2H-imidazol-2-one Product1 N-Alkylated Derivative Start->Product1 1. Base (e.g., NaH) 2. R-X Product2 N,N'-Dialkylated Derivative Product1->Product2 1. Base 2. R'-X

Caption: N-Alkylation reactivity of the 4,5-Diphenyl-2H-imidazol-2-one core.

Spectroscopic and Analytical Profile

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. A combination of NMR and IR spectroscopy provides a definitive analytical fingerprint.[14][15]

TechniqueRegionExpected Signal / PeakAssignment
¹H NMR 10.0 - 11.0 ppmBroad singlet (2H)N-H protons of the imidazole ring
7.2 - 7.6 ppmMultiplet (10H)Aromatic protons of the two phenyl rings
¹³C NMR ~155-165 ppmSingletC=O (carbonyl carbon)
~135-140 ppmSingletC4/C5 carbons of the imidazole ring
~125-130 ppmMultiple signalsAromatic carbons of the phenyl rings
IR Spectroscopy 3100-3300 cm⁻¹Broad peakN-H stretching
1680-1720 cm⁻¹Strong, sharp peakC=O stretching (amide I band)
1590-1610 cm⁻¹PeakC=C aromatic stretching

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary depending on the solvent and instrument used.[16][17][18]

Applications in Research and Drug Development

The 4,5-diphenylimidazole scaffold is a privileged structure in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[19][20] Its rigid structure provides a well-defined orientation for substituents to interact with biological targets.

  • Anticancer Agents: Many imidazole derivatives have been investigated for their anticancer properties, acting through mechanisms such as enzyme inhibition or DNA interaction.[1][21]

  • Anti-inflammatory and Analgesic Agents: The scaffold is present in compounds designed to have anti-inflammatory and pain-relieving effects.[22]

  • Antimicrobial and Antiviral Agents: Functionalized imidazoles are explored for their efficacy against various pathogens.

  • Material Science: The core structure is used in the development of advanced materials, such as polymers and coatings with enhanced thermal and mechanical properties.[2]

Conclusion

4,5-Diphenyl-2H-imidazol-2-one is a molecule of significant synthetic and pharmaceutical interest. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity at the nitrogen positions make it an ideal starting point for the development of novel compounds. The foundational knowledge presented in this guide—from synthesis protocols to spectroscopic fingerprints and reactivity patterns—provides researchers with the essential tools to effectively utilize this powerful heterocyclic scaffold in their scientific endeavors.

References

  • Chem-Impex. (n.d.). 4,5-Diphenylimidazolin-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73136, 4,5-Diphenyl-2H-imidazol-2-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • RSC Publishing. (n.d.). Photoinduced solid state keto–enol tautomerization of 2-(2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yloxy)-1-phenylethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto‐enol tautomerism of the 4,5‐dimethyl‐2‐(2′‐hydroxyphenyl)imidazole in water solution: Modeling equilibrium between neutral forms and accurate assignment of the absorption bands. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol. Retrieved from [Link]

  • Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95311, 1,5-Dihydro-4,5-diphenyl-2H-imidazol-2-one. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69588, 4,5-Diphenylimidazole. Retrieved from [Link]

  • Journal of Global Pharma Technology. (2019). Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from Benzoin and Studying their Biological Activity. Retrieved from [Link]

  • Processes of Petrochemistry and Oil Refining. (n.d.). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1- (4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive N-Phenylimidazole Derivatives. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 2, 4, 5-Triphenylimidazole Derivatives with Preliminary SAR. (n.d.). Retrieved from [Link]

  • Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

  • PMC. (n.d.). 1H and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. (2023). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Retrieved from [Link]

  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • View of Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. (n.d.). Retrieved from [Link]

  • ResearchGate. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. Retrieved from [Link]

  • PMC. (n.d.). meso-4,5-Diphenylimidazolidin-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of phenytoin by reaction of benzil with urea in the presence of various bases. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20494669, 4,5-Diphenylimidazolidine. Retrieved from [Link]

  • PMC. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Retrieved from [Link]

  • PMC. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Journal of Global Pharma Technology Synthesis of New 2, 4, 5-triphenyl imidazole Derivatives Derived from benzoin and Studying their Biological Activity. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Phenytoin from Benzil and Urea. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 4,5-Diphenyl-Imidazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5-diphenyl-imidazolone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, making them attractive targets for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the synthetic methodologies for preparing these valuable compounds, with a focus on both classical and novel approaches.

A crucial distinction must be made between the well-known 4,5-diphenyl-imidazoles, commonly referred to as lophines, and the 4,5-diphenyl-imidazolones. While both share the diphenyl-substituted imidazole core, the latter is characterized by the presence of a carbonyl group within the heterocyclic ring. This structural difference significantly impacts the molecule's electronic properties and biological activity, necessitating distinct synthetic strategies.

The synthesis of 4,5-diphenyl-imidazolone derivatives can present unique challenges, including issues with regioselectivity, yield, and harsh reaction conditions. Consequently, the development of novel, efficient, and environmentally benign synthetic methods is an active area of research. This guide will delve into the intricacies of these synthetic pathways, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of different approaches to empower researchers in this field.

Chapter 1: Foundational Synthetic Strategies: The Condensation of Benzil and Urea

The most classical and straightforward approach to the 4,5-diphenyl-imidazolone core involves the condensation of benzil with urea or its derivatives. This method, while foundational, often requires high temperatures and can result in modest yields.

The reaction proceeds through the initial formation of a diimine intermediate from the reaction of benzil with ammonia (generated in situ from urea). This is followed by an intramolecular cyclization and subsequent tautomerization to yield the final imidazolone product.

Reaction Mechanism: Benzil and Urea Condensation

G benzil Benzil diimine Diimine Intermediate benzil->diimine + Urea - H2O urea Urea cyclized Cyclized Intermediate diimine->cyclized Intramolecular Cyclization imidazolone 4,5-Diphenyl-imidazolone cyclized->imidazolone Tautomerization

Caption: General mechanism for the synthesis of 4,5-diphenyl-imidazolone from benzil and urea.

Typical Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add benzil (1 equivalent) and urea (1.5-2 equivalents).

  • Add a suitable solvent, such as glacial acetic acid or a high-boiling alcohol.

  • Heat the reaction mixture to reflux for an extended period (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Limitations of the Classical Approach:

The primary drawbacks of this method are the often-low yields and the need for high temperatures and long reaction times. Furthermore, the use of corrosive solvents like glacial acetic acid can be undesirable from an environmental and safety perspective. These limitations have spurred the development of more modern and efficient synthetic strategies.

Chapter 2: Innovative Synthetic Methodologies

To overcome the challenges associated with classical methods, researchers have explored several novel approaches for the synthesis of 4,5-diphenyl-imidazolone derivatives. These methods often offer improved yields, milder reaction conditions, and greater functional group tolerance.

Synthesis via Condensation of Anilines, Formaldehyde, and Benzil Monooxime

A multi-step, yet effective, method involves the condensation of anilines, formaldehyde, and benzil monooxime. This approach allows for the introduction of various aryl substituents at the N-1 position of the imidazolone ring.

Mechanistic Pathway:

The reaction is believed to proceed through the initial formation of a complex intermediate from the reaction of the three components, followed by a cyclization and rearrangement cascade to furnish the final 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-one product.

G reactants Aniline + Formaldehyde + Benzil Monooxime intermediate Complex Intermediate reactants->intermediate Condensation cyclization Cyclization & Rearrangement intermediate->cyclization product 1-Aryl-4,5-diphenyl- 1H-imidazol-2(3H)-one cyclization->product

Caption: Synthetic workflow for 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones.

Detailed Experimental Protocol:

  • A mixture of the appropriate aniline (e.g., p-toluidine, nitroanilines), formaldehyde, and benzil monooxime is prepared.

  • The condensation reaction is typically carried out in a suitable solvent under reflux conditions.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up by cooling, precipitation, and filtration.

  • The crude product is purified by recrystallization.

Rearrangement of 3-Hydroxy-Imidazolium Acetate

Another innovative approach involves the rearrangement of a 3-hydroxy-4,5-diphenyl-1-(p-tolyl)-1H-imidazol-3-ium acetate intermediate. This rearrangement is induced by the action of acetic anhydride (Ac₂O) and provides a pathway to 1-(p-tolyl)imidazolone.

Mechanism of Rearrangement:

The exact mechanism is complex but is thought to involve an initial acetylation of the hydroxyl group, followed by a series of intramolecular rearrangements leading to the formation of the more stable imidazolone ring system.

Experimental Protocol for Rearrangement:

  • The 3-hydroxy-4,5-diphenyl-1-(p-tolyl)-1H-imidazol-3-ium acetate precursor is synthesized separately.

  • This precursor is then treated with acetic anhydride.

  • The reaction mixture is heated to facilitate the rearrangement.

  • Work-up and purification are performed to isolate the desired 1-(p-tolyl)imidazolone.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

A highly efficient and atom-economical method for the synthesis of imidazol-2-ones involves the base-catalyzed intramolecular hydroamidation of propargylic ureas. This approach allows for the formation of the imidazolone ring under ambient conditions.

Reaction Principle:

The reaction is initiated by the deprotonation of the urea nitrogen by a suitable base, followed by an intramolecular nucleophilic attack of the resulting anion onto the alkyne moiety. Subsequent protonation yields the imidazol-2-one product.

G propargylic_urea Propargylic Urea deprotonation Deprotonation (Base) propargylic_urea->deprotonation cyclization Intramolecular Cyclization deprotonation->cyclization imidazolone Imidazol-2-one cyclization->imidazolone Protonation

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4,5-Diphenyl-Imidazolone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4,5-diphenyl-imidazolone scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the known and potential therapeutic targets of this versatile class of compounds. Moving beyond a simple catalog of activities, we delve into the molecular mechanisms and signaling pathways through which these compounds exert their effects. This document is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics, offering field-proven insights into experimental design and target validation. We will explore the engagement of these compounds with key targets across several therapeutic areas, including infectious diseases, metabolic disorders, oncology, and central nervous system (CNS) disorders. Each section will be supported by detailed experimental protocols, quantitative data, and pathway visualizations to empower your research endeavors.

Introduction to the 4,5-Diphenyl-Imidazolone Scaffold: A Privileged Core in Drug Discovery

The imidazole ring is a fundamental five-membered heterocyclic motif present in numerous biologically active molecules, including the essential amino acid histidine.[1] The 4,5-diphenyl-imidazolone core, a derivative of this foundational structure, has garnered significant attention due to its synthetic tractability and its ability to interact with a diverse array of biological targets. The phenyl groups at the 4 and 5 positions contribute to the molecule's lipophilicity and can engage in crucial hydrophobic and π-π stacking interactions within protein binding pockets. Furthermore, the imidazolone ring itself offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This inherent versatility has led to the investigation of 4,5-diphenyl-imidazolone derivatives in a wide range of therapeutic applications.

Therapeutic Area: Infectious Diseases

Target: Fungal Lanosterol 14-α-demethylase (CYP51)

Mechanism of Action: A primary antifungal mechanism of imidazole-containing compounds is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2] Specifically, these compounds target lanosterol 14-α-demethylase (CYP51), a cytochrome P450 enzyme. By binding to the heme iron in the active site of CYP51, 4,5-diphenyl-imidazolone derivatives disrupt the demethylation of lanosterol, leading to the accumulation of toxic methylated sterol precursors. This disrupts membrane integrity, increases permeability, and ultimately results in fungal cell death.[3][4]

Supporting Data:

Compound ClassFungal StrainMIC (μg/mL)Reference
Imidazole DerivativesCandida albicansVaries[2]
Imidazole DerivativesAspergillus nigerVaries[5]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 4,5-diphenyl-imidazolone compounds against fungal strains.[6][7]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of the fungal colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.[6]

    • Further dilute the standardized suspension to the final desired inoculum concentration.

  • Preparation of Compound Dilutions:

    • Dissolve the 4,5-diphenyl-imidazolone compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared fungal inoculum.

    • Include positive (no compound) and negative (no inoculum) controls.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[6]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[6]

Workflow Visualization:

Antifungal_Susceptibility_Workflow A Prepare Fungal Inoculum (0.5 McFarland Standard) C Inoculate Plate with Fungal Suspension A->C B Prepare Serial Dilutions of Compound in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for Antifungal Susceptibility Testing.

Potential Target: Bacterial Enzymes

While several studies have reported the antibacterial activity of 4,5-diphenyl-imidazolone derivatives, the specific molecular targets within bacteria are often not fully elucidated.[3][8] One computational study suggested Staphylococcus aureus Pyruvate carboxylase (SaPC) as a potential target for imidazole[1,2-a] pyrazine derivatives, a related class of compounds.[3] This highlights the need for further research to identify the precise bacterial enzymes or pathways inhibited by 4,5-diphenyl-imidazolone compounds.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The protocol for antibacterial susceptibility testing is similar to the antifungal protocol, with modifications for bacterial growth conditions.[8][9]

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard.[8]

  • Preparation of Compound Dilutions:

    • Prepare serial dilutions of the 4,5-diphenyl-imidazolone compound in a 96-well plate with Mueller-Hinton Broth (MHB).[9]

  • Inoculation and Incubation:

    • Inoculate the wells with the bacterial suspension.

    • Incubate at 37°C for 18-24 hours.[8]

  • Determination of MIC and MBC:

    • The MIC is determined as the lowest concentration with no visible growth.

    • To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the clear wells is plated on agar. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[8]

Therapeutic Area: Metabolic Disorders

Target: α-Glucosidase and α-Amylase

Mechanism of Action: α-Glucosidase and α-amylase are key enzymes in the digestion of carbohydrates. Inhibition of these enzymes can delay the absorption of glucose and help manage postprandial hyperglycemia in diabetic patients.[10] 4,5-Diphenyl-imidazolone derivatives have been shown to be potent inhibitors of both α-glucosidase and α-amylase.[11] The mechanism is believed to be competitive inhibition, where the imidazolone compound binds to the active site of the enzyme, preventing the binding of the natural carbohydrate substrates.[9][11]

Supporting Data:

Compound DerivativeTarget EnzymeIC50 (µM)Reference
Imidazol-1,2,3-triazole hybridsα-Glucosidase85.6 ± 0.4 - 231.4 ± 1.0[11]
Acarbose (standard)α-Glucosidase750.0[11]

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining α-glucosidase inhibitory activity.[12][13]

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase enzyme in phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare various concentrations of the 4,5-diphenyl-imidazolone inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution and the inhibitor solution.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate solution.

    • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding a solution of sodium carbonate.

  • Data Analysis:

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.

Enzyme Inhibition Kinetics Workflow:

Enzyme_Inhibition_Workflow A Prepare Enzyme, Substrate, and Inhibitor Solutions B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate B->C D Incubate at 37°C C->D E Stop Reaction D->E F Measure Absorbance E->F G Calculate % Inhibition and IC50 F->G

Caption: General workflow for an enzyme inhibition kinetics assay.

Therapeutic Area: Oncology

Target: Tubulin Polymerization

Mechanism of Action: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy.[14] Certain 4,5-diphenyl-imidazolone derivatives have been shown to inhibit tubulin polymerization, leading to a cascade of events that culminate in cancer cell death.[15][16] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, the induction of apoptosis (programmed cell death).[15][17]

Supporting Data:

Compound DerivativeCancer Cell LineIC50 (µM)EffectReference
Imidazothiazole-benzimidazoleHeLa, A549, MCF-7, DU-145VariesTubulin polymerization inhibition, G2/M arrest[15]
Imidazo[4,5-b]pyridineVarious0.2-0.6Tubulin polymerization inhibition[18]

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.

  • Reagent Preparation:

    • Reconstitute lyophilized, purified tubulin in a polymerization buffer.

    • Prepare a solution of the 4,5-diphenyl-imidazolone compound at various concentrations.

    • Include positive (e.g., paclitaxel for polymerization, colchicine for depolymerization) and negative (vehicle) controls.

  • Assay Procedure:

    • In a 96-well plate, mix the tubulin solution with the compound or control.

    • Monitor the change in absorbance or fluorescence over time at 37°C using a spectrophotometer or fluorometer. An increase in signal indicates tubulin polymerization.

  • Data Analysis:

    • Plot the change in absorbance/fluorescence against time.

    • Compare the polymerization curves in the presence of the compound to the controls to determine if the compound inhibits or promotes tubulin polymerization.

Target: Indoleamine 2,3-dioxygenase (IDO1)

Mechanism of Action: Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[19][20] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppress the activity of effector T cells and promote the generation of regulatory T cells, thereby facilitating tumor immune escape.[13][20] Inhibition of IDO1 is a promising strategy in cancer immunotherapy. While direct inhibition of IDO1 by 4,5-diphenyl-imidazolone compounds has not been extensively reported, the related 4-phenyl-imidazole scaffold has been shown to inhibit IDO1, suggesting that the 4,5-diphenyl-imidazolone core could be a valuable starting point for the design of novel IDO1 inhibitors.

IDO1 Signaling Pathway in Cancer:

IDO1_Pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Response Tumor Tumor Cell IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Production Tryptophan Tryptophan Tryptophan->IDO1 Depletion T_cell Effector T-cell Tryptophan->T_cell Required for activation T_reg Regulatory T-cell (Treg) Kynurenine->T_reg Promotes generation T_cell->Tumor Kills T_reg->T_cell Inhibits Suppression Immune Suppression T_reg->Suppression

Caption: The IDO1 pathway promotes immune evasion in cancer.

Experimental Protocol: IDO1 Inhibitor Screening Assay

This protocol describes a cell-based assay to screen for IDO1 inhibitors.[19][21]

  • Cell Culture and IDO1 Induction:

    • Culture a suitable cancer cell line (e.g., HeLa or SKOV-3) that expresses IDO1 upon stimulation.

    • Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ).[19]

  • Compound Treatment:

    • Treat the IFN-γ stimulated cells with various concentrations of the 4,5-diphenyl-imidazolone compound.

  • Measurement of Kynurenine:

    • After a suitable incubation period, collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant using a colorimetric or fluorometric assay.[19][22]

  • Data Analysis:

    • A decrease in kynurenine production in the presence of the compound indicates IDO1 inhibition.

    • Calculate the IC50 value for the compound.

Therapeutic Area: Central Nervous System (CNS) Disorders

Target: Serotonin 5-HT2A Receptor

Mechanism of Action: The serotonin 5-HT2A receptor is a G-protein coupled receptor (GPCR) that is widely expressed in the central nervous system and is implicated in various physiological and pathological processes, including mood, cognition, and psychosis.[8][23] Aplysinopsins, natural products containing an imidazolone core, have shown affinity for serotonin receptors. Inspired by this, novel amino-phenylmethylene-imidazolone (APMI) compounds, which share structural similarities with 4,5-diphenyl-imidazolones, have been synthesized and shown to act as antagonists at the 5-HT2A receptor.[24] Antagonism of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs.

5-HT2A Receptor Signaling Pathway:

Gq_Pathway Ligand 5-HT (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Caption: The canonical Gq-coupled signaling pathway of the 5-HT2A receptor.

Experimental Protocol: 5-HT2A Receptor Binding Assay

This is a competitive radioligand binding assay to determine the affinity of a compound for the 5-HT2A receptor.[1][25]

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from a brain region with high receptor density (e.g., rat frontal cortex).[26]

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled 5-HT2A receptor antagonist (e.g., [3H]ketanserin) and varying concentrations of the 4,5-diphenyl-imidazolone compound.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the competitor compound.

    • Determine the IC50 value, and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Target: Dopamine D4 Receptor

Mechanism of Action: The dopamine D4 receptor is another GPCR that is a target for antipsychotic drugs. Selective D4 receptor antagonists are of interest for the treatment of schizophrenia and other CNS disorders.[10] A derivative of 4,5-diphenyl-imidazolone, 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one, has been identified as a selective high-affinity antagonist for the human dopamine D4 receptor.[10] Antagonism of the D4 receptor is thought to modulate dopaminergic neurotransmission in brain regions associated with cognition and emotion.[27]

Experimental Protocol: Dopamine D4 Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of a compound to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production.[23]

  • Cell Culture:

    • Use a cell line (e.g., CHO-K1) stably expressing the human dopamine D4 receptor.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of the 4,5-diphenyl-imidazolone antagonist.

    • Stimulate the cells with a fixed concentration of dopamine (agonist) and forskolin (an adenylyl cyclase activator).

    • Incubate for a specified time.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist required to reverse 50% of the agonist-induced inhibition of cAMP production.

Conclusion and Future Directions

The 4,5-diphenyl-imidazolone scaffold has proven to be a remarkably fruitful starting point for the discovery of compounds with diverse therapeutic potential. This guide has highlighted key molecular targets across infectious diseases, metabolic disorders, oncology, and CNS disorders, providing a framework for the rational design and evaluation of novel derivatives. The provided experimental protocols and workflow visualizations are intended to serve as practical tools for researchers in the field.

Future research should focus on elucidating the precise molecular targets for some of the observed biological activities, such as the antibacterial effects. Furthermore, structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for their respective targets. The continued exploration of the 4,5-diphenyl-imidazolone chemical space holds significant promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.

References

  • Bamoro, C., Bamba, F., Steve-Evanes, K., Aurélie, V. and Vincent, C. (2021) Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. [Link]

  • Bio-protocol. 3.5. Alpha-Glucosidase Inhibition Assay. [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]

  • Puccetti, P., & Grohmann, U. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Methods in enzymology, 611, 293–307. [Link]

  • Mohammadi-Khanaposhtani, M., et al. (2021). Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. Molecular diversity, 25(2), 877–888. [Link]

  • FUJIFILM Wako Chemicals. α-Glucosidase Inhibitory Activity Assay Kit. [Link]

  • Prendergast, G. C., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of medicinal chemistry, 58(22), 8683–8703. [Link]

  • Innoprot. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • protocols.io. In vitro α-glucosidase inhibitory assay. [Link]

  • van Rhee, A. M., & Jacobson, K. A. (1996). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of biomolecular screening, 1(4), 181–188. [Link]

  • Prom-u-thai, C., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules (Basel, Switzerland), 26(16), 4987. [Link]

  • Wallach, J., et al. (2021). Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. RSC medicinal chemistry, 12(12), 2056–2063. [Link]

  • MacKenzie, R., et al. (1999). 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one: a selective high-affinity antagonist for the human dopamine D(4) receptor with excellent selectivity over ion channels. Journal of medicinal chemistry, 42(14), 2706–2715. [Link]

  • Van Craenenbroeck, K., et al. (2014). The dopamine D4 receptor: biochemical and signalling properties. International journal of molecular sciences, 15(2), 2694–2719. [Link]

  • BPS Bioscience. IDO/TDO Screening Services. [Link]

  • Al-Hussain, S. A., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Antibiotics (Basel, Switzerland), 11(11), 1599. [Link]

  • Mereu, A., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals, 16(5), 739. [Link]

  • Scherfler, A., et al. (2025). imidazol-2-ylidene as new ligand for the design of antitumor-active (N. Refubium - Freie Universität Berlin. [Link]

  • Lindsley, C. W., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of medicinal chemistry, 62(11), 5433–5449. [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5537. [Link]

  • Alvarez-Hernandez, A., et al. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules (Basel, Switzerland), 26(16), 4987. [Link]

  • Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical microbiology reviews, 33(3), e00069-19. [Link]

  • Ali, I. H., et al. (2022). Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. Indonesian Journal of Chemistry, 22(3), 738-747. [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland), 26(16), 4987. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2004). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical microbiology reviews, 17(2), 298–319. [Link]

  • Adeboye, O. A., et al. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. ES Chemistry and Sustainability, 2, 1449. [Link]

  • El-Feky, M. A., & Al-Rejaie, S. S. (2007). Antifungal Susceptibility testing: New trends. Egyptian Dermatology Online Journal, 3(1), 1. [Link]

  • JoVE. Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. [Link]

  • Lindsley, C. W., et al. (2018). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS medicinal chemistry letters, 9(10), 1013–1018. [Link]

  • Al-Salem, H. S., et al. (2021). Imidazoles as potential anticancer agents. Future medicinal chemistry, 13(21), 1903–1933. [Link]

  • El-Gazzar, A. Y., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 34(1), 938–951. [Link]

  • Zhang, W., et al. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug metabolism and disposition: the biological fate of chemicals, 30(3), 314–318. [Link]

  • ResearchGate. (2024). Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol. [Link]

  • Rybniker, J., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers, 12(8), 2157. [Link]

  • Taylor & Francis. Lanosterol 14 alpha-demethylase – Knowledge and References. [Link]

  • Singh, P., & Kaur, M. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European journal of medicinal chemistry, 87, 826–854. [Link]

  • Al-Hujaily, E. M., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules (Basel, Switzerland), 27(15), 4987. [Link]

  • Zidar, N., et al. (2022). Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. Bioorganic chemistry, 127, 106032. [Link]

  • ResearchGate. (A) Tubulin polymerization inhibition study of compounds and along with... [Link]

Sources

Methodological & Application

Microwave-assisted synthesis of 4,5-diphenyl-imidazolone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 4,5-Diphenyl-imidazolone Derivatives

Executive Summary

This guide details the microwave-assisted synthesis (MAOS) of 4,5-diphenyl-imidazolone and its derivatives. Unlike traditional thermal cyclization, which requires prolonged reflux (4–8 hours) and often yields mixtures of rearrangement products, this protocol utilizes microwave irradiation to achieve quantitative conversion in minutes.

Critical Scientific Distinction: A common pitfall in this synthesis is the Benzilic Acid Rearrangement . Under basic conditions (e.g., NaOH/EtOH), benzil and urea rearrange to form Phenytoin (5,5-diphenylhydantoin). To synthesize the 4,5-diphenyl-imidazolone core (retaining the 4,5-carbon backbone), acidic or neutral conditions are strictly required. This protocol focuses on the acid-mediated pathway to ensure structural fidelity.

Mechanistic Insight & Reaction Causality

The synthesis involves the condensation of a 1,2-diketone (Benzil) with a urea derivative.[1][2][3] The selectivity between the imidazolone (target) and hydantoin (byproduct) is pH-dependent.

  • Pathway A (Target): In acidic media (Glacial Acetic Acid), the nitrogen lone pairs of urea attack the carbonyl carbons of benzil without triggering the 1,2-phenyl shift. Dehydration follows, yielding the 4,5-diphenyl-imidazolone.

  • Pathway B (Avoid): In basic media , the hydroxide ion attacks the benzil carbonyl, facilitating a phenyl migration (Benzilic Acid Rearrangement) before ring closure, resulting in the 5,5-diphenylhydantoin (Phenytoin).

Visualizing the Selectivity Logic:

ReactionSelectivity Benzil Benzil + Urea Acid Acidic Medium (AcOH / H+) Benzil->Acid Route A Base Basic Medium (OH-) Benzil->Base Route B Intermediate1 Diol Intermediate (No Rearrangement) Acid->Intermediate1 Cyclization Intermediate2 Benzilic Acid Rearrangement Base->Intermediate2 1,2-Phenyl Shift Target 4,5-Diphenyl-imidazolone (Target) Intermediate1->Target -2 H2O (Dehydration) Byproduct Phenytoin (5,5-Diphenylhydantoin) Intermediate2->Byproduct Cyclization

Figure 1: Mechanistic divergence controlled by pH. Route A is the focus of this protocol.

Experimental Protocol

Method A: Homogeneous Acid-Catalyzed Synthesis (Robust)

Best for scale-up and high purity.

Reagents:

  • Benzil (10 mmol, 2.10 g)

  • Urea (15 mmol, 0.90 g) [Excess ensures complete consumption of Benzil]

  • Glacial Acetic Acid (10–15 mL)

  • Optional: Zeolite HY or Silica Gel (for heterogeneous catalysis variants)[4]

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL or 30 mL pressurized reaction vial with snap-cap.

Step-by-Step Workflow:

  • Preparation: Dissolve Benzil (2.10 g) and Urea (0.90 g) in Glacial Acetic Acid (10 mL) in the microwave vial. Add a magnetic stir bar.

  • Irradiation: Cap the vial. Program the microwave with the following parameters:

    • Mode: Dynamic (Hold Temperature)

    • Temperature: 130°C

    • Power: Max 150 W (System will modulate power to maintain temp)

    • Hold Time: 5–8 minutes

    • Stirring: High

  • Workup:

    • Allow the vial to cool to 50°C.

    • Pour the reaction mixture into crushed ice (50 g) with vigorous stirring.

    • The product will precipitate immediately as a white/off-white solid.

  • Purification:

    • Filter the solid using a Buchner funnel.[3]

    • Wash with cold water (3 x 20 mL) to remove residual acetic acid.

    • Recrystallization: Dissolve the crude solid in boiling Ethanol (95%). Allow to cool slowly to room temperature.

  • Yield Calculation: Expected yield is 85–94%.

Method B: Solvent-Free Green Synthesis (Advanced)

Best for "Green Chemistry" applications.

  • Mix: Grind Benzil (10 mmol) and Urea (15 mmol) with p-Toluenesulfonic acid (p-TSA) (10 mol%) or Silica Gel (1 g) in a mortar until a fine powder is formed.

  • Irradiate: Place the powder in an open vessel (or loosely capped) in the microwave.

  • Settings: Irradiate at 300 W for 2–4 minutes (pulsed: 30s ON, 10s OFF to prevent charring).

  • Workup: Add Ethanol to the solid, heat to dissolve the product, filter off the solid support (if Silica used), and cool the filtrate to crystallize.

Derivative Expansion & Modification

This protocol is modular. By substituting the urea component or the diketone, a library of derivatives can be generated.

Derivative TypeReactant SubstitutionProduct StructureKey Condition Change
Thione Analog Replace Urea with Thiourea 4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione Increase reaction time by 2–3 mins.
N-Methylated Replace Urea with N-Methylurea 1-methyl-4,5-diphenyl-imidazolonePurification may require column chromatography (EtOAc/Hexane).
Substituted Aryl Replace Benzil with 4,4'-Dimethoxybenzil 4,5-bis(4-methoxyphenyl)-imidazoloneLower temp to 110°C to prevent ether cleavage.

Characterization & Validation

To validate the synthesis, you must confirm the retention of the 4,5-diphenyl skeleton (Imidazolone) vs. the 5,5-diphenyl rearrangement (Phenytoin).

Spectroscopic Fingerprints:

  • IR Spectroscopy (ATR):

    • Imidazolone (Target): Strong C=O stretch at 1680–1700 cm⁻¹ . Broad NH stretch at 3200–3400 cm⁻¹.

    • Phenytoin (Byproduct): Two Carbonyl peaks (1720 and 1770 cm⁻¹) due to the hydantoin ring. If you see a doublet in the carbonyl region, you have the rearrangement product.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Imidazolone: Aromatic protons (multiplet, 7.2–7.5 ppm).[5] Singlet NH protons (broad, ~10.8–11.0 ppm). The symmetry of the molecule often simplifies the aromatic region.

    • 13C NMR: The carbonyl carbon (C=O) typically appears around 155–160 ppm . The C4 and C5 carbons (carrying phenyls) appear around 125–130 ppm .

Data Summary Table:

CompoundMelting Point (°C)Yield (MW)Yield (Thermal)IR Key Peak (cm⁻¹)
4,5-Diphenyl-imidazolone > 290°C (dec)92%65%1690 (C=O)
4,5-Diphenyl-imidazole-2-thione 318–320°C89%60%1250 (C=S)

Workflow Visualization

Workflow Start Weigh Reagents Benzil + Urea Solvent Add Solvent Glacial Acetic Acid Start->Solvent MW Microwave Irradiation 130°C, 5-8 min, 150W Solvent->MW Quench Quench Pour into Crushed Ice MW->Quench Filter Isolation Vacuum Filtration Quench->Filter Purify Purification Recrystallize (EtOH) Filter->Purify Analyze Validation IR (1690 cm⁻¹) & NMR Purify->Analyze

Figure 2: Standard Operating Procedure (SOP) for the microwave-assisted synthesis.

Safety & Troubleshooting

  • Acetic Acid: Corrosive and flammable. Handle in a fume hood.

  • Microwave Safety: Do not use domestic microwaves for sealed vessel reactions. Use dedicated synthetic microwave reactors with pressure sensors.

  • Troubleshooting:

    • Issue: Low Yield.[1] Fix: Ensure Urea is in excess (1.5 eq). Benzil is the limiting reagent.

    • Issue: Product is oil/sticky. Fix: The quench water must be ice-cold. Scratch the glass side of the beaker to induce crystallization.

    • Issue: Phenytoin formation.[1][3][6][7][8][9] Fix: Check the pH.[6][8] Ensure no basic residue is present in the vial.

References

  • Microwave-Assisted Synthesis of Imidazole Derivatives. Current Microwave Chemistry, 2025.

  • Microwave-assisted synthesis of hydantoins and thiohydantoins. Bioorganic & Medicinal Chemistry Letters, 2003. (Describes the Biltz synthesis/rearrangement competition).

  • Microwave-Induced One-Pot Synthesis of 2,4,5-Triarylimidazoles Using Glyoxylic Acid. Rasayan Journal of Chemistry, 2008. (Demonstrates acid-catalyzed imidazole formation).

  • Synthesis and Pharmacological Activity of Some 2-substituted-4,5-diphenyl-imidazoles. Indian Journal of Heterocyclic Chemistry, 2006.

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method. Processes, 2025.

Sources

Anticonvulsant activity testing protocol for imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a rigorous, standardized protocol for evaluating the anticonvulsant potential of novel imidazole derivatives. Imidazole moieties are pharmacologically privileged structures that frequently exhibit anticonvulsant activity via two primary mechanisms: modulation of voltage-gated sodium channels (VGSC) and enhancement of GABAergic transmission.

This guide moves beyond generic screening; it addresses the specific solubility challenges of lipophilic imidazole rings and integrates the modern NIH Epilepsy Therapy Screening Program (ETSP) standards, including the 6 Hz psychomotor seizure test for drug-resistant epilepsy.

Pre-Clinical Preparation

Chemical Formulation (The Solubility Barrier)

Imidazole derivatives are often lipophilic, leading to poor aqueous solubility which causes erratic bioavailability and false negatives.

  • Standard Vehicle: 30% Polyethylene Glycol 400 (PEG-400) in 0.9% Saline.

  • Alternative for High Lipophilicity: 10% DMSO + 1% Tween 80 + 89% Saline.

    • Critical Note: DMSO concentration must not exceed 10% v/v to avoid intrinsic neurotoxicity or sedation, which confounds Rotarod results.

  • Administration Volume:

    • Mice: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

    • Rats: 2-5 mL/kg.

Animal Selection
  • Species: Male Swiss Albino Mice (18–25 g) or Male Sprague-Dawley Rats (100–150 g).

  • Acclimatization: Minimum 5 days; 12h light/dark cycle.

  • N-Value:

    
     per dose group is the statistical minimum for initial screening (Phase I).
    

Phase I: Acute Seizure Screening (Identification)

This phase filters compounds based on the two cardinal mechanisms of seizure propagation.

Maximal Electroshock Seizure (MES) Test
  • Target Mechanism: Voltage-Gated Sodium Channel (VGSC) blockade.

  • Relevance: Models generalized tonic-clonic (grand mal) seizures.

  • Protocol:

    • Pre-treatment: Administer test compound i.p. at screening doses (e.g., 30, 100, 300 mg/kg).[1][2]

    • Wait Time: Test at 0.5 h (rapid onset) and 4.0 h (delayed absorption) post-injection.

    • Stimulation: Apply electrical stimulus via corneal electrodes.[3]

      • Mice: 50 mA, 60 Hz, 0.2 s duration.

      • Rats: 150 mA, 60 Hz, 0.2 s duration.

    • Endpoint: Abolition of Hindlimb Tonic Extension (HLTE) .

      • Pass: Animal does not extend hindlimbs >90° relative to the torso.

      • Fail: Full extension occurs.

Subcutaneous Pentylenetetrazol (scPTZ) Test
  • Target Mechanism: GABA-A receptor antagonism / T-type Calcium channels.

  • Relevance: Models absence (petit mal) or myoclonic seizures.

  • Protocol:

    • Pre-treatment: Administer test compound i.p.

    • Challenge: Inject Pentylenetetrazol (PTZ) subcutaneously into the loose fold of the neck.

      • Dose:85 mg/kg (CD97 - Convulsive Dose 97%).

    • Observation: Place animal in a clear Plexiglas cage for 30 minutes.

    • Endpoint: Absence of clonic spasms (lasting >5 seconds).

Phase II: Drug Resistance Profiling (differentiation)

Modern screening requires testing against pharmacoresistant models. The 6 Hz test is now the standard "gatekeeper" assay in the NIH ETSP.

6 Hz Psychomotor Seizure Test
  • Relevance: Models therapy-resistant limbic seizures.

  • Protocol:

    • Stimulation: Low-frequency (6 Hz), long-duration (3 sec) current via corneal electrodes.

    • Current Intensity:

      • 32 mA: Basic screening.[4]

      • 44 mA: High-stringency screening (Drug Resistant).

    • Endpoint: Protection against "stunned" behavior (immobility, forelimb clonus, twitching vibrissae).

Phase III: Neurotoxicity (Safety)

Rotarod Test

Anticonvulsant activity is worthless if the compound causes sedation or ataxia (muscle relaxation).

  • Apparatus: Knurled rod rotating at 6–10 rpm (fixed) or 4–40 rpm (accelerating).

  • Protocol:

    • Training: Train mice 24h prior. Only mice staying on >180s are selected.

    • Testing: Place mouse on rod at TPE (Time of Peak Effect).

    • Cutoff: 300 seconds.

    • Fail: Fall latency < 60 seconds indicates neurotoxicity.

Data Analysis & Visualization

Quantitative Metrics

Calculate the Therapeutic Index (TI) to determine clinical viability.

MetricDefinitionCalculation Method
ED50 Effective Dose protecting 50% of animalsProbit Analysis (Log-dose vs. Response)
TD50 Toxic Dose causing motor deficit in 50%Probit Analysis from Rotarod data
PI Protective Index (Safety Margin)

  • Benchmark: A PI > 2.0 is generally required for lead advancement. Phenytoin (Standard) has a PI

    
     6.9.
    
Screening Workflow Diagram

ScreeningWorkflow cluster_Phase1 Phase I: Identification cluster_Phase2 Phase II: Safety Synth Synthesis of Imidazole Derivative Form Formulation (PEG-400/Saline) Synth->Form MES MES Test (Na+ Channel) Form->MES scPTZ scPTZ Test (GABAergic) Form->scPTZ Rota Rotarod Test (Neurotoxicity) MES->Rota If Active scPTZ->Rota If Active Decision Calculate PI (TD50 / ED50) Rota->Decision Lead Lead Candidate (PI > 2.0) Decision->Lead Pass

Figure 1: Step-wise screening workflow for imidazole derivatives, progressing from formulation to safety indexing.

Mechanism of Action Diagram

Mechanism Imid Imidazole Derivative VGSC Voltage-Gated Na+ Channel (Inactivated State) Imid->VGSC Binds to Stab Stabilization of Inactivation Gate VGSC->Stab Refract Prolonged Refractory Period Stab->Refract Firing High-Frequency Neuronal Firing Refract->Firing Inhibits Seizure Seizure Spread (Tonic Extension) Firing->Seizure Causes

Figure 2: Putative mechanism of imidazole derivatives in the MES model, showing stabilization of the VGSC inactivation state.

References

  • National Institute of Neurological Disorders and Stroke (NINDS). (2023). Epilepsy Therapy Screening Program (ETSP) Protocols.[4][5][6] NIH.[4][7] [Link][4][5]

  • Karakurt, A., et al. (2019).[8] Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives.[5][9] Chemical Biology & Drug Design, 94(4), 1883-1897. [Link]

  • Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices. Epilepsy Research, 9(1), 1-10. [Link]

  • Barton, M. E., et al. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research, 47(3), 217-227. [Link]

  • Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association, 46(3), 208-209. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,5-Diphenyl-Imidazolone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Hub. Ticket ID: #45-DPI-PUR Status: Open Assigned Specialist: Senior Application Scientist

Module 1: Diagnostic Triage

Before initiating a purification protocol, assess the physical state of your crude product. The synthesis of 4,5-diphenyl-2-imidazolone (via benzil and urea condensation) often yields specific impurity profiles visible to the naked eye.

Initial Assessment Flowchart

Triage Start Inspect Crude Product Color What is the color? Start->Color Yellow Bright Yellow / Orange Color->Yellow Brown Brown / Tan / Pink Color->Brown White Off-White / Pale Grey Color->White Benzil Diagnosis: Benzil Contamination (Unreacted Starting Material) Yellow->Benzil Oxidation Diagnosis: Oxidation/Oligomers (Thermal Degradation) Brown->Oxidation Pure Diagnosis: High Purity (Proceed to Final Polish) White->Pure Action1 Action: Solvent Trituration (See Module 3) Benzil->Action1 Action2 Action: Charcoal Treatment (See Module 2) Oxidation->Action2 Action3 Action: Recrystallization (See Module 2) Pure->Action3

Figure 1: Diagnostic decision tree for selecting the appropriate purification strategy based on crude product appearance.

Module 2: The Gold Standard Protocol (Recrystallization)

Objective: Removal of trace impurities and crystal lattice re-ordering. Target Purity: >98% (HPLC) Melting Point Target: >300°C (Decomposition) [1]

The high melting point and amide-like hydrogen bonding of the imidazolone ring make Ethanol/Water the solvent system of choice. The compound is sparingly soluble in water but soluble in boiling ethanol.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add 95% Ethanol (approx. 15-20 mL per gram of crude).

    • Heat to reflux (boiling) with magnetic stirring.

    • Note: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in small increments.

  • Hot Filtration (Critical for "Brown" Crude):

    • If insoluble dark particles remain suspended in the boiling solution, perform a hot filtration through a pre-warmed glass funnel with fluted filter paper.

    • Tip: If the solution is colored (pink/brown), add activated charcoal (1-2% w/w) before filtration and reflux for 5 minutes.

  • Nucleation & Precipitation:

    • Maintain the filtrate at near-boiling temperature.

    • Add hot distilled water dropwise until the solution becomes slightly turbid (cloudy) and the turbidity persists.

    • Add a few drops of hot ethanol to just clear the turbidity.

  • Crystallization:

    • Remove from heat. Cover the flask with foil (to prevent dust and slow cooling).

    • Allow to cool to room temperature undisturbed for 2–3 hours.

    • Optional: Chill in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the white needles using vacuum filtration (Buchner funnel).

    • Wash 1: Cold 50% Ethanol/Water (removes mother liquor).

    • Wash 2: Diethyl ether (removes trace benzil).

    • Dry in a vacuum oven at 80°C for 6 hours.

Module 3: Troubleshooting Specific Impurities

Issue: Persistent Yellow Contamination (Benzil)

Cause: Benzil (starting material) has a strong yellow color and can co-precipitate if the reaction conversion was incomplete. Solubility Differential:

  • Benzil: Highly soluble in Diethyl Ether, Toluene, and DCM.

  • 4,5-Diphenyl-Imidazolone: Insoluble in Diethyl Ether and Toluene.

Protocol: Solvent Trituration Instead of recrystallizing immediately, "wash" the solid using trituration.

  • Place the dry, yellow crude solid in a beaker.

  • Add Diethyl Ether or Toluene (10 mL per gram).

  • Sonicate or stir vigorously for 15 minutes at room temperature. The solvent should turn yellow, while the solid remains off-white.

  • Filter the suspension.

  • The solid collected is your purified imidazolone; the yellow filtrate contains the benzil impurity.

Issue: "Oiling Out" (Product won't crystallize)

Cause: The solution is too concentrated, or the ethanol/water ratio is incorrect, causing the product to separate as a liquid phase before crystallizing. Corrective Action:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of additional Ethanol (5–10 mL).

  • Seed the solution: Add a tiny crystal of pure product (or scratch the glass wall with a rod) as the solution cools to ~50°C.

Module 4: Physicochemical Data Reference

Use this table to verify your product's identity and purity during the process.

PropertyValue / CharacteristicNotes
CAS Number 642-36-4 / 18054-62-1Often indexed as 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one.
Appearance White to Off-White PowderYellow indicates Benzil; Pink indicates oxidation.
Melting Point > 300°C (Lit. 316-318°C)Significantly higher than Benzil (95°C) [2].
Solubility (Water) InsolublePrecipitants in water.
Solubility (EtOH) Soluble (Hot)Primary recrystallization solvent.
Solubility (Ether) InsolubleExcellent for washing away non-polar impurities.
Solubility (DMSO) SolubleGood solvent for NMR analysis.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use flash chromatography to purify this? A: Yes, but it is often unnecessary due to the compound's high crystallinity. If you must use chromatography (e.g., for very complex mixtures), use a polar mobile phase.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM : Methanol (95:5 to 90:10 gradient). The imidazolone is polar and will streak if Methanol is not used.

Q: My product is pink. Is it ruined? A: No. The pink color usually comes from trace oxidation of phenolic byproducts or oligomers formed at high reflux temperatures. This is a "cosmetic" impurity (often <1% mass).

  • Fix: Perform the Charcoal Treatment described in Module 2 (Step 2).

Q: I used Acetic Acid for the synthesis. How do I remove the smell? A: Acetic acid can be trapped in the crystal lattice.

  • Fix: After filtration, wash the solid copiously with Water (to remove bulk acid) followed by saturated aqueous Sodium Bicarbonate (NaHCO₃) . A final water wash is required to remove salts before drying.

References

  • Sigma-Aldrich. 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one Product Sheet. Accessed via .

  • PubChem. 4,5-Diphenyl-2H-imidazol-2-one Compound Summary. National Library of Medicine. Accessed via .

  • BenchChem. Technical Support Center: Characterization of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Derivatives. Accessed via .

Technical Support Center: Troubleshooting the Synthesis of 4,5-Diphenyl-imidazolones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,5-diphenyl-imidazolone and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, provide scientifically-grounded explanations for side reactions, and offer robust, field-proven protocols to enhance your experimental success.

Introduction: The Importance and Challenges of Imidazolone Synthesis

The 4,5-diphenyl-imidazolone core is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide range of biological activities. The synthesis, most commonly achieved through the condensation of an α-hydroxy ketone like benzoin with urea or its derivatives, appears straightforward but is often plagued by issues such as low yields, competing side reactions, and difficult purifications. This guide provides a systematic approach to troubleshooting these common hurdles.

Section 1: Understanding the Core Synthesis Pathway

The principal route to 4,5-diphenyl-4-imidazolin-2-one involves the acid-catalyzed condensation of benzoin with urea. The reaction proceeds through the formation of an intermediate that subsequently cyclizes and dehydrates to yield the target imidazolone.

G cluster_process Reaction Pathway Benzoin Benzoin (α-hydroxy ketone) Intermediate Acyclic Adduct Intermediate Benzoin->Intermediate Condensation (+ Urea, H⁺) Urea Urea Urea->Intermediate Product 4,5-Diphenyl-4-imidazolin-2-one Intermediate->Product Cyclization & -H₂O

Caption: Core synthesis pathway for 4,5-diphenyl-4-imidazolin-2-one.

Section 2: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

Low yield is the most frequent complaint in this synthesis. It can often be traced back to suboptimal reaction conditions or the purity of the starting materials.

Causality and Solutions:

  • Reaction Temperature and Time: This condensation requires sufficient thermal energy to overcome the activation barrier for both the initial condensation and the final dehydration step. Insufficient heat or time will result in a stalled reaction. Conversely, excessively high temperatures or prolonged heating can lead to decomposition and the formation of colored impurities.

    • Recommendation: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical starting point is refluxing in a solvent like ethylene glycol for 1-2 hours.[1] Microwave-assisted synthesis has been shown to dramatically reduce reaction times to as little as 18 minutes while increasing yields to over 90% in some cases.[2][3]

  • Purity of Reagents: Benzoin is susceptible to air oxidation to benzil, which will not participate in this reaction and will complicate purification. Urea can contain impurities or be hydrated.

    • Recommendation: Use freshly recrystallized benzoin and high-purity, dry urea. Ensure all glassware is thoroughly dried before use.

  • Catalysis: While the reaction can be performed without an explicit catalyst, acidic conditions are generally favorable. Various catalysts have been employed to improve reaction efficiency.

    • Recommendation: Glacial acetic acid is a common solvent and catalyst.[4][5][6] For greener and more efficient alternatives, catalysts like ionic liquids or even biodegradable catalysts such as lactic acid or lemon peel powder have been reported to give excellent yields.[7][8]

Table 1: Comparison of Reaction Conditions for Imidazole Synthesis

Method Catalyst/Solvent Temperature (°C) Time Typical Yield (%) Reference
Conventional Glacial Acetic Acid Reflux (~118°C) 5 - 24 hours 46 - 70% [4][9]
Conventional Ethylene Glycol 160 - 190°C 0.5 - 2 hours Good [1]
Microwave Ionic Liquid / Ethanol ~80°C (Microwave) 18 minutes 91% [2][3]

| Microwave | Solvent-Free | Microwave Irradiation | 5 - 10 minutes | Excellent |[7] |

Q2: I am observing a significant side product that appears to be an oxazolin-2-one. Why is this forming and how can I prevent it?

The formation of a 4,5-diphenyl-1,3-oxazolin-2-one is a classic competing side reaction. This occurs because the benzoin molecule itself can cyclize under the reaction conditions, especially if the intermolecular reaction with urea is slow.[1]

Mechanistic Insight:

The hydroxyl and carbonyl groups of benzoin can undergo an intramolecular cyclization to form a five-membered oxazolinone ring. This pathway competes directly with the desired intermolecular condensation with urea.

G cluster_desired Desired Pathway cluster_side Side Reaction Benzoin Benzoin Imidazolone 4,5-Diphenyl-imidazolone Benzoin->Imidazolone + Urea (Intermolecular) Oxazolinone 4,5-Diphenyl-oxazolin-2-one Benzoin->Oxazolinone Intramolecular Cyclization

Caption: Competing pathways in the synthesis from benzoin.

Troubleshooting Strategy:

  • Increase Urea Concentration: Using a slight excess of urea can shift the equilibrium towards the intermolecular reaction pathway, favoring the formation of the desired imidazolone.

  • Optimize Temperature: The activation energy for the two pathways may differ. Systematically varying the reaction temperature (e.g., trying a lower temperature for a longer time) may help identify conditions that selectively favor the desired product.

  • Choice of Catalyst: An appropriate catalyst can selectively accelerate the condensation with urea over the intramolecular cyclization. Experimenting with different acidic catalysts may be beneficial.

Q3: My final product is difficult to purify and shows multiple spots on TLC. What is a robust purification protocol?

A clean product is essential for any downstream application. A multi-step purification strategy is often necessary.

Self-Validating Purification Workflow:

  • Initial Work-up (Quench and Precipitate): The first step is to remove the bulk of the solvent and soluble impurities.

    • Protocol: After cooling the reaction mixture to room temperature, pour it slowly into a large volume of cold water or ice water while stirring vigorously.[2][10] This will cause the crude organic product to precipitate.

    • Validation: The precipitate should be a solid. If it oils out, the quench may be too concentrated or the product very impure.

  • Filtration and Washing:

    • Protocol: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with water to remove any remaining acid and ammonium salts. A final wash with a small amount of cold ethanol can help remove highly polar impurities.[10]

    • Validation: The filtrate should be clear and the solid should have a consistent color.

  • Recrystallization: This is the most effective method for purifying the crude product.

    • Protocol: Ethanol, methanol, or ethanol/water mixtures are commonly used.[10] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Validation: Check the purity of the recrystallized material by TLC and measure its melting point. A sharp melting point indicates high purity.

  • Silica Gel Chromatography (If Necessary): For stubbornly impure samples, column chromatography is the final option.

    • Protocol: Use a silica gel stationary phase. A common mobile phase is a mixture of cyclohexane and ethyl acetate, starting with a low polarity (e.g., 9:1) and gradually increasing the polarity.[11]

    • Validation: Collect fractions and analyze them by TLC to isolate the pure product.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use substituted ureas to synthesize N-substituted imidazolones?

    • A: Yes, this is a common strategy. Using a monosubstituted urea (e.g., methylurea) will lead to the corresponding N-substituted 4,5-diphenyl-imidazolone. This is a powerful method for generating analogues for structure-activity relationship (SAR) studies.

  • Q: What are the key characterization peaks (NMR, IR) I should look for to confirm the formation of the 4,5-diphenyl-imidazolone ring?

    • A: In the ¹H NMR spectrum, you should observe aromatic protons corresponding to the two phenyl groups and a characteristic N-H proton signal (which can be broad and may exchange with D₂O). In the IR spectrum, look for a prominent C=O stretch (typically around 1700-1740 cm⁻¹) for the urea carbonyl and N-H stretching bands (around 3200 cm⁻¹).

  • Q: My synthesis is based on the Radziszewski reaction using benzil and an aldehyde. Why is it failing?

    • A: The Radziszewski reaction synthesizes imidazoles, not imidazolones.[12][13] It condenses a 1,2-dicarbonyl (like benzil), an aldehyde, and ammonia.[12] To synthesize an imidazolone, you must use a different starting material, such as benzoin and urea, as detailed in this guide.[1] This is a critical distinction in starting materials and target structures.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 4,5-Diphenyl-4-imidazolin-2-one

This protocol is adapted from established literature procedures.[1]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoin (10.6 g, 50 mmol) and urea (4.5 g, 75 mmol, 1.5 eq).

  • Solvent Addition: Add 30 mL of ethylene glycol to the flask.

  • Reaction: Heat the mixture to a gentle reflux (approx. 190°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC (Mobile phase: 7:3 Ethyl Acetate/Hexane). The reaction is typically complete within 1-2 hours.

  • Work-up: Allow the reaction mixture to cool to approximately 80-100°C and pour it into 200 mL of cold, vigorously stirred water.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with copious amounts of water and then with a small portion of cold ethanol.

  • Drying: Dry the solid in a vacuum oven at 60°C to a constant weight. The product can be further purified by recrystallization from ethanol if needed.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot this alongside a spot of your starting material (benzoin) on the TLC plate.

  • Elution: Develop the plate in a chamber with a mobile phase of 70% ethyl acetate and 30% n-hexane.

  • Visualization: Visualize the spots under a UV lamp at 254 nm. The product should have a different Rf value than the starting benzoin.

References

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. [Link]

  • Various Authors. (2025). Synthesis of 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones. ResearchGate. This collection of abstracts points to multiple synthesis methods, including the reaction of acyloins with ureas and the formation of oxazolin-2-one side products. [Link]

  • Weird Science. (N.D.). Lophine – The Great Synthesis. Weird Science. Provides purification details like precipitation in water and recrystallization from alcohols. [Link]

  • Sharma, P., & Kumar, A. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(2), 732-737. [Link]

  • Orucova, N. F. (2022). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1- (4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Processes of Petrochemistry and Oil Refining, 23(1), 89-99. [Link]

  • Amaechi, U. P., & Kumar, A. (2024). Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions Underlying Formation of Pyrroles and Imidazoles in Hydrothermal Liquefaction of Glucose–Glycine Mixtures. Energy & Fuels. [Link]

  • Wikipedia. (N.D.). Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • Drabu, S., et al. (2006). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF SOME 2-SUBSTITUTED 4,5-DIPHENYLIMIDAZOLES. Indian Journal of Heterocyclic Chemistry, 16, 63-64. [Link]

  • Gawande, N. D., et al. (2010). Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. Acta Poloniae Pharmaceutica, 67(3), 239-244. [Link]

  • Sudo, M., et al. (2013). Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E, 69(Pt 10), o1538. [Link]

  • Asressu, K. H., & de la Guardia, M. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 29(5), 1083. [Link]

  • Hager, S., et al. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. International Journal of Molecular Sciences, 24(12), 10014. [Link]

  • Slideshare. (N.D.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. [Link]

  • Anusha, S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(4), 1146-1157. [Link]

  • Tom's Lab. (2018). Synthesis and Chemiluminescence of Lophine. YouTube. [Link]

  • ResearchGate. (N.D.). Synthesis of Lophine using different catalysts and reaction conditions. ResearchGate. [Link]

  • Gawande, N. D., et al. (2010). Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. Acta Poloniae Pharmaceutica, 67(3), 239-244. [Link]

  • Kumar, R., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Preprints.org. [Link]

  • Khanage, S., et al. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. Analytical Chemistry Letters, 10(4), 517-523. [Link]

  • Orucova, N. F. (2022). Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol. ResearchGate. [Link]

Sources

Column chromatography protocol for isolating 4,5-diphenyl-imidazolone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolation of 4,5-Diphenyl-Imidazolone Isomers

Status: Operational Subject: Chromatography Protocol & Troubleshooting Guide Ticket ID: CHEM-ISO-45DPI Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

The isolation of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one and its isomers (specifically regioisomers arising from N-alkylation or structural isomers from asymmetric phenyl substitution) presents two primary challenges: solubility and peak tailing .[1][2][3]

This scaffold contains a urea moiety embedded in a heterocycle, creating strong hydrogen bond donor/acceptor sites.[1] On standard silica gel, this leads to aggressive adsorption (streaking) and poor resolution.[1] This guide provides a self-validating protocol to overcome these physicochemical barriers.

Part 1: The Golden Path Protocol

Standard Operating Procedure for Normal Phase Silica Chromatography[1]

Sample Preparation (Critical Step)

Do not use liquid loading. 4,5-diphenyl-imidazolones exhibit poor solubility in non-polar mobile phases (Hexane/EtOAc), leading to precipitation at the column head and band broadening.[2]

  • Method: Dry Loading (Solid Load)[1]

  • Protocol:

    • Dissolve crude mixture in a minimal amount of THF or MeOH/DCM (1:1) .

    • Add silica gel (ratio: 1g crude to 3g silica).

    • Rotary evaporate until a free-flowing powder remains.

    • Load this powder as a compact bed on top of the pre-equilibrated column.

Stationary Phase & Dimensions
  • Silica Type: 40–63 µm (Standard Flash Grade).[1]

  • Column Ratio: Minimum 40:1 (Silica:Compound by weight) due to the difficult separation of isomers.[1]

Mobile Phase System

The high polarity of the imidazolone core requires a polar solvent system.[1]

ComponentRoleRecommended Ratio
Dichloromethane (DCM) Weak Solvent (Carrier)Base solvent
Methanol (MeOH) Strong Solvent (Eluent)0%

10% Gradient
Triethylamine (TEA) Modifier (Crucial) 1% constant

Technical Note: The imidazole ring is basic.[1][4] Without TEA, the nitrogen lone pairs interact with acidic silanols on the silica surface, causing severe tailing.[2] TEA blocks these sites, sharpening the peaks.[1]

Elution Gradient
  • Equilibration: 100% DCM (with 1% TEA).

  • Step 1: 0–2% MeOH over 5 Column Volumes (CV). Elutes non-polar impurities.[1][2][4][5]

  • Step 2: 2–5% MeOH over 10 CV.[1] Target elution range for diphenyl-imidazolones.

  • Step 3: 5–10% MeOH flush.[1] Elutes highly polar oxidation byproducts.[1]

Part 2: Troubleshooting & FAQs

Direct solutions to common user-reported issues.

Q1: My compound is streaking (tailing) across the entire column. How do I fix this?

Diagnosis: Uncapped silanol interactions. The Fix:

  • Check Modifier: Ensure you added 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to both solvent bottles (A and B).[1]

  • Switch Solvent: If DCM/MeOH fails, switch to DCM/Acetone .[1] Acetone is less protic than methanol and can sometimes offer better selectivity for isomers without the extensive hydrogen bonding that causes streaking.[1]

Q2: I cannot separate the N1-alkylated isomer from the N3-alkylated isomer. They co-elute.

Diagnosis: Insufficient selectivity on normal silica.[1] The Fix: These regioisomers often have identical polarities but different shapes.[1]

  • Isocratic Hold: Run a TLC. Find the %MeOH where Rf = 0.[1]25. Run the column isocratically at this percentage (e.g., 3% MeOH constant) rather than a gradient.

  • Change Stationary Phase: Switch to C18 Reverse Phase .

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

    • Logic: The hydrophobic difference between isomers is often amplified on C18 chains compared to the polar adsorption on silica.[1]

Q3: My product precipitated inside the column, blocking the flow.

Diagnosis: Solubility limit exceeded (Solvent Shock). The Fix: This happens when the strong solvent (MeOH) concentration is too low to keep the compound dissolved, but the sample was loaded in a liquid state.[1]

  • Strictly use Dry Loading (see Part 1).

  • Increase Base Polarity: Start the gradient at 1% MeOH/DCM instead of 0%, ensuring the compound stays in solution immediately upon elution.

Part 3: Decision Logic & Workflows

Workflow 1: Purification Decision Tree

Visualizing the logic for solvent and phase selection.

G Start Start: Crude Mixture SolubilityCheck Check Solubility in DCM Start->SolubilityCheck TLC_Check TLC Analysis (DCM/MeOH 95:5) SolubilityCheck->TLC_Check Soluble SolubilityCheck->TLC_Check Insoluble (Use Dry Load) Tailing Is Tailing Observed? TLC_Check->Tailing Add_TEA Add 1% TEA to Eluent Tailing->Add_TEA Yes Resolution Are Isomers Separated? Tailing->Resolution No Add_TEA->Resolution NormalPhase Proceed: Flash Column DCM/MeOH Gradient Resolution->NormalPhase Delta Rf > 0.1 ReversePhase Switch to C18 (Reverse Phase) H2O/ACN + Formic Acid Resolution->ReversePhase Delta Rf < 0.1

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on TLC behavior.

Workflow 2: The Isomer Separation Mechanism

Explaining the physical chemistry of the separation.

G cluster_0 Stationary Phase Interaction Silica Silica Surface (Acidic Si-OH) Imidazolone 4,5-Diphenyl-Imidazolone (Basic N / Urea H-Bond) Silica->Imidazolone Strong Adsorption (Causes Tailing) TEA Triethylamine (Modifier) TEA->Silica Blocks Active Sites Result Result: Symmetrical Peak Shape TEA->Result Enables

Figure 2: Mechanistic action of Triethylamine (TEA) in preventing peak tailing by blocking acidic silanol sites.[1]

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic techniques for preparative separations with moderate resolution.[1][6] The Journal of Organic Chemistry, 43(14), 2923–2925.[2] Link[1]

  • BenchChem Technical Support. (2025). Purification of Imidazole Derivatives: Troubleshooting Tailing and Solubility. BenchChem Protocols. Link[1]

  • Sorbent Technologies. (2025).[1] Flash Chromatography Basics: Solvent Systems for Polar Heterocycles. Sorbtech Application Notes. Link

  • Agilent Technologies. (2009).[7] GC/LC Troubleshooting Series: Tailing Peaks and Secondary Interactions. Agilent Technical Library. Link

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Methodologies for 4,5-Diphenyl-Imidazolone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 4,5-diphenyl-imidazolone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. The efficient and scalable synthesis of this heterocyclic motif is, therefore, a critical undertaking for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of various synthetic strategies for 4,5-diphenyl-imidazolone and its analogues, offering field-proven insights and experimental data to inform your selection of the most appropriate methodology.

The Classic Approach: The Debus-Radziszewski Imidazole Synthesis

The cornerstone of imidazole synthesis is the venerable Debus-Radziszewski reaction, a multi-component condensation that has been a mainstay in organic chemistry for over a century.[1][2][3] This reaction typically involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde, and a source of ammonia, most commonly ammonium acetate.[4][5]

Mechanistic Insights

The reaction is believed to proceed in two main stages. Initially, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine undergoes condensation with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[2][6][7][8]

Radziszewski_Mechanism reagents Benzil + 2 NH3 diimine Diimine Intermediate reagents->diimine Condensation condensation_product Condensation Product diimine->condensation_product Condensation aldehyde Aldehyde aldehyde->condensation_product imidazolone 4,5-Diphenyl-imidazolone condensation_product->imidazolone Cyclization & Aromatization

Caption: Proposed mechanism of the Debus-Radziszewski synthesis.

Experimental Protocol: Conventional Heating

Reactants:

  • Benzil

  • Substituted Aldehyde

  • Ammonium Acetate

  • Glacial Acetic Acid (as solvent and catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of benzil and the desired aldehyde in glacial acetic acid.

  • Add an excess of ammonium acetate (typically 2-3 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 5 to 24 hours.[9]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water to remove excess acetic acid and ammonium salts, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4,5-diphenyl-imidazolone derivative.

Modern Advancements in Imidazolone Synthesis

While robust, the classical Debus-Radziszewski synthesis often suffers from long reaction times and the use of corrosive acetic acid. Modern synthetic chemistry has introduced several enabling technologies to overcome these limitations, offering greener, faster, and more efficient routes to 4,5-diphenyl-imidazolones.[9]

Microwave-Assisted Synthesis: A Leap in Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[4][5][10][11][12] By directly heating the reaction mixture through dielectric polarization and ionic conduction, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[4][11][12]

Causality Behind Experimental Choices: The use of microwave irradiation provides rapid and uniform heating, which is often difficult to achieve with conventional oil baths. This localized and efficient energy transfer can promote reaction pathways that are less accessible under traditional heating conditions, leading to cleaner reactions and fewer byproducts.[5] Solvent-free conditions are often employed in MAOS to further enhance the green credentials of the synthesis and simplify product work-up.[4]

Reactants:

  • Benzil

  • Substituted Aldehyde

  • Ammonium Acetate

  • Catalyst (e.g., Glyoxylic acid,[13] Glacial Acetic Acid[14])

Procedure:

  • In a microwave-safe vessel, thoroughly mix benzil (1 mmol), the substituted aldehyde (1 mmol), and ammonium acetate (2.5 mmol).

  • Add a catalytic amount of the chosen catalyst (e.g., 5 mol% glyoxylic acid).

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 180-800 W) for a short duration (typically 1-5 minutes).[13][14]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add ice-cold water to precipitate the product.

  • Filter, wash with water, and recrystallize from ethanol.

Microwave_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation mix Mix Reactants: Benzil, Aldehyde, Ammonium Acetate, Catalyst irradiate Irradiate in Microwave Reactor (1-5 min) mix->irradiate cool Cool Reaction irradiate->cool precipitate Precipitate with Water cool->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize

Caption: General workflow for microwave-assisted synthesis.

Ultrasound-Assisted Synthesis: The Power of Sonochemistry

Sonochemistry utilizes the energy of ultrasound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[1][15][16][17] This phenomenon creates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates and enhancing mass transfer, particularly in heterogeneous systems.[18][19][20]

Trustworthiness of the Protocol: The reproducibility of sonochemical reactions depends on consistent control of parameters such as frequency, power, and temperature. Modern ultrasonic reactors provide precise control over these variables, ensuring reliable and repeatable results.

Reactants:

  • Benzil

  • Aromatic Aldehyde

  • Ammonium Acetate

  • Catalyst (e.g., 1-ethyl-3-methyl imidazole acetate[21])

  • Solvent (e.g., Ethanol)

Procedure:

  • In a sonication vessel, dissolve benzil, the aromatic aldehyde, and ammonium acetate in ethanol.

  • Add the catalyst to the reaction mixture.

  • Immerse the vessel in an ultrasonic bath or use a sonic horn, and sonicate at room temperature or a slightly elevated temperature.

  • Monitor the reaction progress by TLC. Reaction times are typically in the range of 25-60 minutes.[22][23]

  • Upon completion, pour the reaction mixture into ice-water.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol.

Green Synthesis: A Sustainable Approach with Natural Catalysts

The principles of green chemistry encourage the use of renewable resources and environmentally benign catalysts.[6] A notable example is the use of Lemon Peel Powder (LPP) as a heterogeneous, biodegradable, and recyclable catalyst for the synthesis of 2,4,5-triaryl imidazoles.[6]

Expertise & Experience: The acidic nature of lemon peel, attributed to citric acid and other organic acids, is believed to catalyze the condensation reactions involved in the imidazole synthesis. The porous structure of the LPP provides a high surface area for the reaction to occur.

Reactants:

  • Benzil

  • Substituted Aldehyde

  • Ammonium Acetate

  • Lemon Peel Powder (LPP)

  • Ethanol (as a green solvent)

Procedure:

  • Prepare the LPP catalyst by washing, drying, and grinding lemon peels.

  • In a round-bottom flask, combine benzil, the substituted aldehyde, ammonium acetate, and the LPP catalyst in ethanol.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 70 °C).

  • Monitor the reaction by TLC.

  • After the reaction is complete, filter off the LPP catalyst (which can be washed, dried, and reused).

  • Evaporate the solvent from the filtrate and recrystallize the crude product from hot ethanol.

Alternative Synthetic Routes

Beyond the direct three-component synthesis, other methodologies offer access to specific 4,5-diphenyl-imidazolone derivatives.

Synthesis via 4,5-Diphenyl-1H-imidazol-2-thiol

This two-step approach first involves the synthesis of 4,5-diphenyl-1H-imidazol-2-thiol from benzoin and thiourea.[24] This intermediate can then be subjected to various coupling reactions to introduce diverse substituents at the 2-position.

Reactants:

  • Benzoin

  • Thiourea

  • Dimethylformamide (DMF)

Procedure:

  • Condense benzoin with thiourea in DMF at 150 °C to prepare 4,5-diphenyl-1H-imidazol-2-thiol.[24]

  • For subsequent reactions, dissolve the 4,5-diphenyl-imidazol-2-thiol in a suitable solvent (e.g., absolute ethanol) and react with an appropriate electrophile (e.g., a benzyl bromide derivative) under reflux.[24]

Palladium-Catalyzed Arylation Reactions

For the synthesis of aryl-substituted imidazoles, palladium-catalyzed cross-coupling reactions provide a powerful and versatile tool.[25][26] For instance, the Suzuki-Miyaura reaction can be employed to introduce aryl groups at the 4(5)-position of a pre-functionalized imidazole core.[25]

Comparative Performance Data

Synthesis MethodCatalyst/SolventReaction TimeTemperatureYield (%)Key AdvantagesDisadvantages
Conventional Heating Glacial Acetic Acid5-24 hours[9]Reflux (~118 °C)Moderate (e.g., 46%[9])Well-established, simple setupLong reaction times, corrosive solvent
Microwave-Assisted Glyoxylic acid (solvent-free)1.5 minutes[20]Microwave IrradiationHigh (e.g., 98%[20])Rapid, high yields, solvent-free optionRequires specialized equipment
Ultrasound-Assisted Ionic Liquid/Ethanol25-35 minutes[23]Room TemperatureHigh (e.g., 88-92%[23])Fast, energy-efficient, mild conditionsRequires sonication equipment
Green Synthesis (LPP) Lemon Peel Powder/EthanolNot specified70 °CExcellentEco-friendly, reusable catalystMay require catalyst preparation
Ionic Liquid Catalysis (MW) 1,4-DMPDHS/Ethanol18 minutes[19][27]Microwave IrradiationHigh (91.4%[19][27])High yields, short reaction timeCatalyst synthesis may be required

Conclusion

The synthesis of 4,5-diphenyl-imidazolones has evolved significantly from the classical Debus-Radziszewski reaction. Modern techniques such as microwave and ultrasound irradiation offer substantial improvements in terms of reaction speed, efficiency, and environmental impact. For researchers prioritizing green chemistry, the use of natural and recyclable catalysts like LPP presents an attractive and sustainable alternative. The choice of the optimal synthetic method will ultimately depend on the specific target molecule, available laboratory equipment, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to efficiently access this important class of heterocyclic compounds.

References

  • Ghodke, S., Khandare, P., Pansare, D., & Pawar, R. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous LPP Catalyst. Nano Bio Letters, 14(3), 158. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Journal of Chemical Reviews. [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]

  • Al-Mulla, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(14), 5543. [Link]

  • Deka, S. (2021). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. SlideShare. [Link]

  • Bamoro, C., Bamba, F., Steve-Evanes, K., Aurélie, V., & Vincent, C. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. [Link]

  • Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research, 54(14), 2978–2989. [Link]

  • Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research, 54(14), 2978–2989. [Link]

  • Deka, S. (2021). Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]

  • Sonochemistry: Ultrasound in Organic Chemistry. (n.d.). Organic Chemistry Portal. [Link]

  • Chakole, D., & Mali, N. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). [Link]

  • Green Chemistry: Microwave assisted synthesis. (2020, March 22). YouTube. [Link]

  • Sonochemistry : Green and Alternative Technique in Organic Synthesis. (n.d.). IOSR Journal of Applied Chemistry. [Link]

  • Debus Radzisewski Imidazole Synthesis. (2025, February 23). YouTube. [Link]

  • Synthesis of 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones. (2025, August 6). ResearchGate. [Link]

  • Conventional and Microwave Assisted Synthesis of Some Novel 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles of Biological Interest. (2024, August 30). Asian Journal of Chemistry. [Link]

  • Abbasov, V. M., Orujova, N. S., Jafarova, R. A., Mammadov, A. M., & Ahmadbayova, S. F. (2024). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Processes of Petrochemistry and Oil-Refining, 25(1), 5-19. [Link]

  • Ultrasound assisted Heterocycles Synthesis. (n.d.). ResearchGate. [Link]

  • General reaction scheme of the Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. [Link]

  • Yu, X.-L., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4847. [Link]

  • Wang, Z. (2009). Radziszewskis Imidazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Green Chemistry: Use of Ultrasound in organic synthesis. (2020, March 22). YouTube. [Link]

  • Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by... (n.d.). ResearchGate. [Link]

  • Abbasov, V. M., Orujova, N. S., Jafarova, R. A., Mammadov, A. M., & Ahmadbayova, S. F. (2024). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Processes of Petrochemistry and Oil Refining, 25(1), 5-19. [Link]

  • MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]

  • Microwave-Assisted Synthesis of Imidazo[4,5-f][6][17]phenanthroline Derivatives as Apoptosis Inducers in Chemotherapy by Stabilizing Bcl-2 G-quadruplex DNA. (2016). Molecules, 21(12), 1666. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). International Journal of Pharmaceutical Research and Applications. [Link]

  • One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][5][6]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. (2022). Journal of Molecular Structure, 1266, 133529. [Link]

  • Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. (2022). Catalysts, 12(9), 931. [Link]

  • MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. (2023). Journal of Emerging Technologies and Innovative Research. [Link]

  • Ultrasound-Assisted One Pot Synthesis of Novel 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole. (2018). Proceedings, 2(1), 1. [Link]

  • Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions. (2025, August 6). ResearchGate. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2023). Molecules, 28(13), 5138. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Asian Journal of Chemistry, 25(8), 4611-4614. [Link]

  • One-pot synthesis of 4-(4,5-diphenyl-1H-imidazol-2-Yl)-1-phenyl-1H-[4][6][10] triazole derivatives and evaluation of their antibacterial activity. (2025, August 6). ResearchGate. [Link]

  • Behmaram, B., Foroughifar, N., Foroughifar, N., & Hallajian, S. (2017). Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and Evaluation of Their Antimicrobial Activity. International Journal of Chemistry, 9(2), 45. [Link]

  • Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1 H -imidazole Derivatives as Lead Compounds for Antimalarial Agent. (2025, December 31). ResearchGate. [Link]

  • Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substituted Phenyl)-4,5-Diphenyl-1H-Imidazoles. (2005). Indian Journal of Pharmaceutical Sciences, 67(6), 701-705. [Link]

  • Wang, Z. (2009). Radziszewskis Imidazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Der Pharma Chemica. [Link]

Sources

Rationale for selecting 4,5-diphenyl-imidazolone scaffold over other heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of heterocyclic systems, the 4,5-diphenyl-imidazolone moiety has emerged as a "privileged scaffold" – a structural framework that demonstrates a remarkable propensity for binding to a diverse range of biological targets with high affinity. This guide provides an in-depth technical comparison of the 4,5-diphenyl-imidazolone scaffold against other prominent heterocyclic compounds, offering a rationale for its selection and detailing the experimental data that underscore its therapeutic potential.

The Rationale for a Privileged Scaffold

The concept of a privileged scaffold is rooted in the observation that certain molecular architectures appear with remarkable frequency in biologically active compounds. These frameworks are not merely inert skeletons; they present a specific three-dimensional arrangement of atoms and functional groups that is pre-validated by nature and medicinal chemistry to interact favorably with protein targets. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of this concept. Its unique electronic and structural properties, including its ability to act as both a hydrogen bond donor and acceptor, its aromaticity, and its ionizable nature, enable it to engage in a multitude of interactions with biological macromolecules.[1] This versatility is a key contributor to the favorable pharmacokinetic profiles often observed in imidazole-based drugs.[1]

The 4,5-diphenyl-imidazolone scaffold builds upon this privileged foundation, incorporating two phenyl rings that introduce significant steric and electronic features. These phenyl groups can engage in crucial π-π stacking and hydrophobic interactions within protein binding pockets, enhancing binding affinity and selectivity.

Comparative Analysis of Heterocyclic Scaffolds

To understand the advantages of the 4,5-diphenyl-imidazolone scaffold, it is essential to compare it with other commonly employed heterocyclic cores in drug discovery. This section provides a comparative overview of key attributes.

Feature4,5-Diphenyl-ImidazolonePyrrolePyrazoleTriazoleOxadiazole
Core Structure Imidazole ring with two phenyl substituents at positions 4 and 5, and a carbonyl group.Five-membered aromatic ring with one nitrogen atom.Five-membered aromatic ring with two adjacent nitrogen atoms.Five-membered aromatic ring with three nitrogen atoms.Five-membered aromatic ring with one oxygen and two nitrogen atoms.
Synthetic Accessibility Readily synthesized via multi-component reactions (e.g., Radziszewski synthesis).Multiple synthetic routes available (e.g., Paal-Knorr, Hantzsch synthesis).[2][3]Synthesized through condensation of 1,3-dicarbonyl compounds with hydrazines.[4][5]Synthesized via methods like the Pellizzari and Einhorn-Brunner reactions.[6]Commonly synthesized from hydrazides and various reagents.[7][8]
Physicochemical Properties Generally lipophilic due to the phenyl groups, but the imidazolone core provides polarity. Can be tuned by substituent modification.[9]Less polar than imidazole, with a single hydrogen bond donor.[10]Isomeric forms (e.g., 1H, 4H) with differing dipole moments and basicity.[11]Characterized by weak basicity, significant dipole moments, and dual hydrogen bond acceptor/donor capabilities, leading to lower logP and improved water solubility.[9][12]Polar heterocycle with good metabolic stability.[9]
Biological Activities Broad spectrum including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant.[1][11][13][14]Antibacterial, antiviral, anti-inflammatory, and anticancer properties.[15]Wide range of activities including antimicrobial, anti-inflammatory, antitubercular, antifungal, and anticancer.[11][16]Diverse activities such as antimicrobial, cytotoxic, anticonvulsant, analgesic, and anti-inflammatory.[13][14]Broad spectrum including anti-microbial, anti-inflammatory, anticonvulsant, and anticancer activities.[7][17]
Key Advantages Privileged scaffold, tunable lipophilicity, multiple points for functionalization, established broad-spectrum activity.Foundational in natural products (heme, chlorophyll).Isomeric diversity allows for fine-tuning of properties.High polarity can improve solubility, metabolically stable.[9]Good metabolic stability and polarity.
Potential Liabilities Potential for high lipophilicity leading to off-target effects or poor solubility if not properly functionalized.Can be susceptible to oxidation.Potential for regioisomer separation challenges during synthesis.Can sometimes lead to metal chelation in biological systems.Can be susceptible to hydrolysis under certain conditions.

In-Depth Look at Biological Activities and Mechanistic Insights

The true value of a scaffold lies in its demonstrated biological efficacy. The 4,5-diphenyl-imidazolone core has been incorporated into a multitude of compounds with significant therapeutic potential.

Antimicrobial Activity

Derivatives of 4,5-diphenyl-imidazolone have shown promising activity against a range of bacterial and fungal pathogens. For instance, certain 4,5-diphenylimidazol-2-thiol derivatives have demonstrated potent activity against Staphylococcus aureus, with one compound being twofold more potent than the standard drug ciprofloxacin, exhibiting a Minimum Inhibitory Concentration (MIC) of 4 μg/mL.[15] This highlights the scaffold's potential in combating antibiotic resistance.

Anti-inflammatory and Analgesic Properties

The scaffold has been explored for its anti-inflammatory and analgesic effects. Research has shown that derivatives can be synthesized that exhibit significant anti-inflammatory and pain-relieving properties, suggesting their potential in treating inflammatory conditions.[13]

Anticonvulsant Activity

Several studies have investigated the anticonvulsant properties of 4,5-diphenyl-imidazolone derivatives. In maximal electroshock-induced seizure (MES) models in rats, certain synthesized compounds were found to be potent anticonvulsants, with some showing efficacy comparable to the standard drug Phenytoin sodium.[14][17] This suggests the scaffold's utility in developing novel treatments for epilepsy.

Kinase Inhibition and Anticancer Potential

A significant area of interest is the role of 4,5-diphenyl-imidazolone derivatives as kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The imidazolone scaffold has been identified as a potential inhibitor of NF-κB-inducing kinase (NIK), a key molecule in the noncanonical NF-κB pathway, which is implicated in chronic kidney disease and inflammation.[18] Furthermore, fused imidazole derivatives have been developed as potent inhibitors of receptor tyrosine kinases like EGFR, with some compounds showing superior anti-proliferative efficiency against cancer cell lines compared to existing drugs like Erlotinib.[16]

Experimental Protocols

To facilitate further research and development, this section provides detailed, step-by-step methodologies for the synthesis of the 4,5-diphenyl-imidazolone scaffold and a representative comparator, a 1,2,4-triazole derivative.

Protocol 1: Synthesis of 2,4,5-Triphenyl-1H-imidazole (a 4,5-Diphenyl-imidazole derivative)

This protocol is based on the Radziszewski synthesis, a classic and efficient method for creating substituted imidazoles.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (2 mmol).

  • Add glacial acetic acid (5 mL) to the mixture.

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.

  • Characterize the final product using techniques such as melting point, IR, ¹H NMR, and mass spectrometry.

Protocol 2: Synthesis of 3,5-Diphenyl-1,2,4-triazole (a Triazole comparator)

This protocol follows the Pellizzari reaction, a well-established method for synthesizing 3,5-disubstituted-1,2,4-triazoles.[6]

Materials:

  • Benzamide

  • Benzoyl hydrazide

Procedure:

  • In a round-bottom flask, thoroughly mix benzamide (10 mmol) and benzoyl hydrazide (10 mmol).[6]

  • Heat the mixture in an oil bath at 150-160 °C for 3-4 hours.[6] The reaction can be monitored by TLC.

  • After cooling to room temperature, the solidified mass is triturated with a small amount of ethanol.[6]

  • The solid product is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.[6]

  • Characterize the product by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[6]

Visualization of Key Concepts

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_scaffold Privileged Scaffold Concept cluster_targets Diverse Biological Targets Scaffold 4,5-Diphenyl- Imidazolone Scaffold Features Key Structural Features: - Imidazole Core (H-bond donor/acceptor) - Phenyl Rings (π-π stacking, hydrophobic interactions) - Multiple Functionalization Points Scaffold->Features Kinases Kinases (e.g., NIK, EGFR) Scaffold->Kinases Inhibition Enzymes Bacterial Enzymes (e.g., DNA gyrase) Scaffold->Enzymes Inhibition Receptors GPCRs, Ion Channels Scaffold->Receptors Modulation

Caption: The 4,5-diphenyl-imidazolone scaffold as a privileged structure interacting with diverse biological targets.

G cluster_props Key Considerations Start Selection of Heterocyclic Scaffold L2S Lead to Seed (Initial Screening) Start->L2S Synth Synthetic Tractability Start->Synth LO Lead Optimization L2S->LO Activity Biological Activity (Potency & Selectivity) L2S->Activity PC Preclinical Candidate LO->PC PK Pharmacokinetics (ADME) LO->PK Tox Toxicology LO->Tox CD Clinical Development PC->CD

Caption: Workflow for scaffold selection and drug development.

Conclusion

The 4,5-diphenyl-imidazolone scaffold represents a highly versatile and privileged platform in medicinal chemistry. Its synthetic accessibility, coupled with the inherent properties of the imidazole core and the added interaction capabilities of the diphenyl substituents, makes it an attractive starting point for the design of novel therapeutics. While other heterocyclic scaffolds such as pyrroles, pyrazoles, triazoles, and oxadiazoles also hold significant therapeutic potential, the 4,5-diphenyl-imidazolone framework offers a unique combination of structural features that have been repeatedly validated across a wide array of biological targets. For researchers and drug development professionals, a deep understanding of the rationale behind selecting this scaffold can provide a strategic advantage in the quest for new and effective medicines. The continued exploration of this remarkable heterocyclic core promises to yield further breakthroughs in the treatment of a wide range of diseases.

References

  • Singh, J., & Abraham, R. (2023). Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent. Biological and Molecular Chemistry, 1(1), 27-34.
  • Rajani, et al. (Year not specified). A Review Article on Recent Advances in The Pharmacological Diversification of Imidazole Derivative. International Journal of Pharmaceutical Sciences.
  • Bhardwaj, H., et al. (2023). A novel series of substitute imidazole derivative were synthesized and their anticonvulsant activity was evaluated. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(3), 669-681.
  • BenchChem. (2025). exploring the potential of imidazole scaffolds in medicinal chemistry. BenchChem Technical Support Team.
  • Jayashree, A., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][13]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Journal of Molecular Structure, 1266, 133495.

  • (2025). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents.
  • BenchChem. (2025). Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. BenchChem.
  • (2022). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • (2018). Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. Journal of Drug Delivery and Therapeutics, 8(5), 139-145.
  • (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1016.
  • (2022). Identification and study of new NF‐κB‐inducing kinase ligands derived from the imidazolone scaffold. Archiv der Pharmazie, 355(10), 2200171.
  • (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 470-475.
  • (2024). Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorganic Chemistry, 150, 107471.
  • BenchChem. (2025).
  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26.
  • (2013). Synthesis and Biological Applications of Triazole Derivatives – A Review. Mini-Reviews in Organic Chemistry, 10(1), 40-65.
  • (2025).
  • (2016). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Molecules, 21(12), 1647.
  • (2023).
  • (2020).
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
  • Oreate AI Blog. (2026, January 15). Imidazole vs. Pyrrole: A Closer Look at Two Unique Heterocycles.
  • (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal.
  • (2025). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy.
  • (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 38(21), 4257-4267.
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
  • (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(11), 7788-7824.
  • (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 969676.
  • (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(47), 9691-9695.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • (2017). Green Synthesis of Pyrrole Derivatives. Current Organic Synthesis, 14(6), 834-846.
  • (2017).
  • (2023).
  • (2023).
  • (2011). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 13(12), 3230-3233.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-269.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 3,4,5-Trimethoxy-benzyl-hydrazine. BenchChem.
  • (2022). Triazole: A New Perspective in Medicinal Chemistry and Material Science. Molecules, 27(17), 5647.
  • (2015).
  • (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(9), 107389.
  • (2012). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 457-473.
  • (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.
  • (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2557.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.